![molecular formula C12H17ClN2O2 B1591926 (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride CAS No. 2544-13-0](/img/structure/B1591926.png)
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride
Overview
Description
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with two methoxy groups and an amino group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the nitrile and amino groups. The final step usually involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures to (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibit antidepressant properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants. A study demonstrated that analogs of this compound showed significant serotonin reuptake inhibition, which is a common mechanism of action for many antidepressants .
Neuroprotective Effects
The neuroprotective effects of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile have been explored in models of neurodegenerative diseases. Its potential to inhibit oxidative stress and apoptosis in neuronal cells suggests applications in treating conditions like Alzheimer's disease. In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation. For example, it can inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
Analgesic Properties
Preliminary studies suggest that (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibits analgesic properties. Animal models have demonstrated that administration of this compound can reduce pain responses, indicating its potential use in pain management therapies .
Synthesis of Peptides
In biochemistry, (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile serves as a building block for synthesizing peptide-based drugs. Its unique structure allows it to be incorporated into peptides that may have enhanced biological activity or stability compared to natural peptides .
Data Tables
Case Study 1: Antidepressant Development
A recent study focused on the antidepressant potential of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile analogs found that these compounds significantly reduced depressive-like behaviors in rodent models when administered over a period of two weeks. The study highlighted the importance of the 3,4-dimethoxyphenyl group in enhancing bioactivity.
Case Study 2: Neuroprotection Against Oxidative Stress
Another research project investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile significantly decreased markers of oxidative stress and apoptosis in cultured neurons subjected to oxidative agents.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the methoxy-substituted phenyl ring but differs in the side chain structure.
3,4-Dimethoxyphenylpropanoic acid: Similar phenyl ring substitution but with a carboxylic acid group instead of a nitrile.
Uniqueness
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is a compound with potential biological significance, particularly in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 256.73 g/mol
- CAS Number : 2544-13-0
- Structure : The compound contains a chiral center, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its potential antidepressant and anxiolytic effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could affect cellular signaling and energy metabolism.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Animal models have demonstrated that the compound exhibits significant antidepressant-like effects, comparable to established antidepressants.
- Anxiolytic Properties : Studies suggest that it may reduce anxiety levels in experimental settings, indicating potential use in treating anxiety disorders.
Case Studies
-
Animal Model Study :
- A study conducted on mice evaluated the antidepressant effects of the compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive behaviors.
-
In Vitro Studies :
- In vitro assays showed that this compound could effectively inhibit the reuptake of serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs).
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other compounds was performed:
Compound Name | Mechanism of Action | Primary Use | Efficacy Level |
---|---|---|---|
(S)-Amino Compound | Serotonin/Dopamine Modulation | Antidepressant | High |
SSRI | Selective Serotonin Reuptake Inhibition | Antidepressant | High |
Benzodiazepines | GABA Receptor Agonism | Anxiolytic | Moderate |
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVDZOOCWGIPX-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180100 | |
Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-13-0 | |
Record name | Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2544-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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